2-(3-(2-Fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl)-N-1H-indol-5-ylacetamide (2N1HIA) is a synthetic compound identified during a screening process for inhibitors of osteoclast differentiation. [] Osteoclasts are cells responsible for bone resorption, and excessive activity can lead to bone diseases like osteoporosis. [] 2N1HIA demonstrated significant potential as a therapeutic agent by inhibiting osteoclast differentiation without exhibiting cytotoxic effects. []
Synthesis Analysis
The provided research paper does not detail the specific synthesis method for 2N1HIA. It mentions that the compound was sourced from commercial libraries along with ten other compounds. []
Chemical Reactions Analysis
The research paper primarily focuses on the biological activity of 2N1HIA and does not delve into its chemical reactions. []
Mechanism of Action
2N1HIA was found to inhibit osteoclast differentiation by impacting specific stages of the process without affecting the main signaling pathways triggered by RANKL (receptor activator of nuclear factor kappa-Β ligand), a key regulator of osteoclast formation. []
Inhibition of CD47 and Cathepsin K Expression: 2N1HIA significantly reduced the expression of CD47, an early marker of osteoclast fusion, and Cathepsin K, a protease essential for bone resorption. [] This suggests that 2N1HIA may interfere with cell-cell fusion and the breakdown of bone matrix, crucial steps in osteoclast differentiation.
Reduction of MMP-9 Activity: Matrix metalloprotease-9 (MMP-9) is another enzyme involved in bone resorption. 2N1HIA treatment led to decreased MMP-9 activity, further supporting its role in inhibiting bone resorption. []
Suppression of Actin Ring Formation and Bone Resorption Activity: 2N1HIA effectively reduced actin ring formation, a critical structure for osteoclast function, and consequently decreased bone resorption activity. []
Applications
Development of Osteoporosis Treatments: The compound's ability to effectively inhibit osteoclast differentiation and bone resorption makes it a potential candidate for developing novel treatments for osteoporosis and other bone-related diseases characterized by excessive bone loss. []
Research Tool for Osteoclast Differentiation: 2N1HIA can be used as a valuable research tool to further investigate and understand the complex mechanisms governing osteoclast differentiation and bone resorption. []
Compound Description: 2N1HIA is a compound that exhibits inhibitory effects on osteoclast differentiation, a process crucial for bone resorption. This compound significantly reduces the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells, a hallmark of osteoclast differentiation, in a dose-dependent manner without causing cytotoxicity []. 2N1HIA achieves this inhibition by suppressing the expression of cathepsin K, a protease essential for bone resorption, and CD47, an early fusion marker in osteoclasts [].
Compound Description: MF498 is a selective antagonist of the E prostanoid receptor 4 (EP4), which plays a role in pain and inflammation []. This compound effectively inhibits inflammation in a rat model of rheumatoid arthritis, exhibiting similar efficacy to a selective cyclooxygenase-2 inhibitor []. MF498 also relieves osteoarthritis-like pain in guinea pigs, demonstrating its potential as a therapeutic agent for arthritis [].
N-[2-(1H-indol-3-yl)-2-oxo-ethyl]acetamide
Compound Description: N-[2-(1H-indol-3-yl)-2-oxo-ethyl]acetamide is a secondary metabolite isolated from the culture broth of the marine bacterium Micromonospora ectrinospora G017 []. The biological activity of this compound has not been extensively studied.
Compound Description: 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl)acrylamide (15) exhibits promising anti-breast cancer activity []. In vitro studies against the MCF7 breast cancer cell line demonstrated that compound 15 possesses higher cytotoxic activity than the reference drug doxorubicin, with an IC50 value of 29.8 μmol L−1 compared to doxorubicin's IC50 of 47.9 μmol L−1 [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.